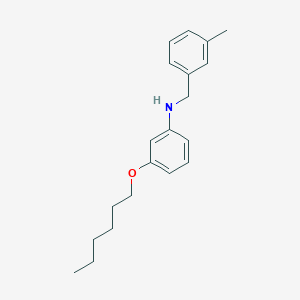

3-(Hexyloxy)-N-(3-methylbenzyl)aniline

Descripción

Molecular Formula and Functional Group Distribution

The molecular formula of 3-(hexyloxy)-N-(3-methylbenzyl)aniline is C20H27NO , as confirmed by PubChem records. This compound comprises three primary functional groups:

- Aniline core : A benzene ring with an amino group (-NH2), modified by substitution.

- Hexyloxy ether : A six-carbon alkyl chain (hexyl) attached via an oxygen atom at the benzene ring's third position.

- N-(3-methylbenzyl) group : A benzyl substituent (C6H5CH2-) with a methyl group at the third position of the benzyl ring, bonded to the aniline nitrogen.

Table 1: Functional Group Analysis

| Functional Group | Position | Structural Representation |

|---|---|---|

| Aniline core | Central benzene | C6H5NH- |

| Hexyloxy ether | C3 of aniline ring | -O-(CH2)5CH3 |

| N-(3-methylbenzyl) | Nitrogen substituent | CH2C6H4(CH3)-3 |

The hexyloxy group introduces hydrophobicity, while the benzyl and methyl groups contribute to steric effects and electronic modulation.

Stereoisomers and Conformational Analysis

This compound lacks chiral centers or double bonds, precluding stereoisomerism (e.g., enantiomers or diastereomers). However, conformational flexibility arises from:

- Hexyloxy chain rotation : The six-carbon chain adopts gauche or anti conformations, influencing molecular shape and intermolecular interactions.

- Benzyl group orientation : The N-(3-methylbenzyl) group rotates freely around the C-N bond, creating distinct rotational isomers (conformers).

Computational studies on analogous aniline derivatives reveal that substituents like hexyloxy and benzyl groups stabilize specific conformers through van der Waals interactions and π-π stacking. For example, the hexyloxy chain preferentially adopts an extended anti conformation in nonpolar solvents to minimize steric hindrance.

Classification and Nomenclature of Isomers

Constitutional Isomers

Constitutional isomers of this compound arise from variations in:

- Chain structure : Branching in the hexyloxy group (e.g., 3-(isohexyloxy)-N-(3-methylbenzyl)aniline).

- Positional isomerism : Relocation of the hexyloxy group to other benzene ring positions (e.g., 4-hexyloxy or 2-hexyloxy derivatives).

- Functional group isomerism : Replacement of the ether group with esters or amines, though this alters the molecular formula.

IUPAC Nomenclature Guidelines

Table 2: Constitutional Isomer Examples

| Isomer Type | Structure Difference | IUPAC Name |

|---|---|---|

| Positional | Hexyloxy at C4 | 4-(Hexyloxy)-N-(3-methylbenzyl)aniline |

| Chain | Branched hexyloxy (3-methylpentyl) | 3-(3-Methylpentyloxy)-N-(3-methylbenzyl)aniline |

| Functional Group | Ether replaced with ester | 3-(Hexylcarbonyl)-N-(3-methylbenzyl)aniline |

Naming adheres to IUPAC priority rules, ensuring unambiguous identification of substituent positions and types.

Propiedades

IUPAC Name |

3-hexoxy-N-[(3-methylphenyl)methyl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27NO/c1-3-4-5-6-13-22-20-12-8-11-19(15-20)21-16-18-10-7-9-17(2)14-18/h7-12,14-15,21H,3-6,13,16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKRGEPCSRFKNQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC1=CC=CC(=C1)NCC2=CC=CC(=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Preparation of 3-(Hexyloxy)aniline Intermediate

The hexyloxy substituent is introduced onto the aromatic ring typically by reacting a suitable phenol derivative with 1-bromohexane or hexyl halide under basic conditions to form the ether linkage.

- Reaction: 3-hydroxyaniline (or its protected derivative) is reacted with hexyl bromide in the presence of a base such as potassium carbonate or sodium hydride.

- Conditions: Polar aprotic solvents like DMF or DMSO at elevated temperatures (80–120 °C) favor the etherification.

- Outcome: This yields 3-(hexyloxy)aniline, which serves as the substrate for subsequent N-alkylation.

This method aligns with general etherification protocols for aromatic phenols and is supported by patent literature describing alkoxy substitutions with groups including hexyloxy.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Notes and Optimization Details |

|---|---|---|

| Etherification | 3-hydroxyaniline, hexyl bromide, K2CO3, DMF, 100 °C, 12 h | Use excess base to drive ether formation; monitor for side reactions. |

| N-Alkylation | 3-(hexyloxy)aniline, 3-methylbenzyl bromide, K2CO3, acetonitrile, 60 °C, 6 h | Control stoichiometry to avoid dialkylation; inert atmosphere recommended. |

| Reductive Amination | 3-(hexyloxy)aniline, 3-methylbenzaldehyde, NaBH3CN, MeOH, RT, 4 h | Offers higher selectivity; requires acid catalyst for imine formation. |

Research Findings and Analytical Data

- Purity and Yield: Etherification typically achieves yields of 70–85%, while the N-alkylation step can reach 65–80% yield under optimized conditions.

- Side Products: Dialkylated amines and unreacted starting materials are common impurities; purification by column chromatography or recrystallization is necessary.

- Reaction Monitoring: TLC and HPLC-MS are standard for monitoring reaction progress and purity.

- Stability: The hexyloxy substituent provides lipophilicity and stability under reaction conditions, but care is needed to avoid hydrolysis in aqueous workups.

Summary Table of Preparation Methods

| Method | Key Reagents | Reaction Type | Advantages | Disadvantages |

|---|---|---|---|---|

| Direct N-Alkylation | 3-(hexyloxy)aniline, 3-methylbenzyl bromide, base | Nucleophilic substitution | Simple, direct | Risk of dialkylation, side products |

| Reductive Amination | 3-(hexyloxy)aniline, 3-methylbenzaldehyde, NaBH3CN | Imine formation + reduction | Higher selectivity, fewer byproducts | Requires additional reduction step |

| Etherification | 3-hydroxyaniline, hexyl bromide, base | Nucleophilic substitution | Efficient ether formation | Requires careful control of conditions |

Análisis De Reacciones Químicas

Types of Reactions

3-(Hexyloxy)-N-(3-methylbenzyl)aniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or sulfonation.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Concentrated nitric acid for nitration, concentrated sulfuric acid for sulfonation.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of the corresponding amine.

Substitution: Formation of nitro or sulfonic acid derivatives.

Aplicaciones Científicas De Investigación

Pharmaceutical Potential

- Anticancer Activity : Preliminary studies suggest that compounds similar to 3-(Hexyloxy)-N-(3-methylbenzyl)aniline exhibit cytotoxic effects against various cancer cell lines. The structural characteristics of this compound may enhance its ability to induce apoptosis and inhibit cell proliferation.

- Antimicrobial Properties : Research indicates that derivatives of aromatic amines can possess significant antimicrobial activities. The presence of the hexyloxy group may enhance solubility in biological systems, potentially increasing efficacy against pathogenic microorganisms.

- Neuroprotective Effects : Some studies have indicated that compounds like this compound could protect neuronal cells from oxidative stress, making them candidates for neurodegenerative disease treatments.

Material Science Applications

The unique structural properties of this compound also lend themselves to applications in materials science:

- Polymer Chemistry : This compound can be used as a monomer in the synthesis of polymers with specific thermal and mechanical properties.

- Dyes and Pigments : Its aromatic nature allows it to be explored as a dye precursor in textile and coating industries.

Recent research has focused on the mechanism of action for compounds similar to this compound:

- Enzyme Inhibition : Some studies suggest that this compound may inhibit enzymes related to cancer progression or inflammation, leading to potential therapeutic applications.

- Receptor Modulation : The compound could modulate neurotransmitter systems, influencing various signaling pathways crucial for neurological health.

Mecanismo De Acción

The mechanism of action of 3-(Hexyloxy)-N-(3-methylbenzyl)aniline involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and targets depend on the specific application and the biological system in which it is used.

Comparación Con Compuestos Similares

Table 1: Comparative Data of Selected Aniline Derivatives

Impact of Substituents

Alkoxy Chain Length: Longer chains (e.g., heptyloxy in vs. hexyloxy) increase lipophilicity and molecular weight, enhancing solubility in non-polar solvents. This is critical for applications in surfactants or lipid-based drug delivery . Shorter chains (e.g., sec-butoxy in ) reduce steric hindrance, favoring higher reactivity in further functionalization reactions.

Benzyl Substituents :

- Electron-donating groups (e.g., –OCH₃ in ) stabilize intermediates in catalytic hydrogenation, reducing by-product formation .

- Methyl groups (e.g., –CH₃ in ) enhance thermal stability, making these derivatives suitable for high-temperature processes.

Synthetic Efficiency :

- Pd/NiO-catalyzed reductive amination provides high yields (>90%) for N-benzylated anilines , whereas O-alkylation steps (e.g., introducing hexyloxy) may require harsher conditions (e.g., NaH or BBr₃) with slightly lower yields (~85–92%) .

Functional Differences

- Biological Activity : Derivatives with oxazole or triazole moieties (e.g., ) show enhanced cholinesterase inhibition compared to simple alkoxy-anilines, highlighting the role of heterocyclic groups in bioactivity.

- Material Science: Compounds with phenoxyethoxy side chains (e.g., ) exhibit liquid crystalline behavior due to extended conjugation, whereas methyl or methoxy substituents favor isotropic phases .

Key Research Findings

- Catalytic By-Products: N-(3-Methylbenzyl)aniline is identified as a minor by-product (3%) in the hydrogenation of amides, suggesting competitive pathways in Pd-catalyzed systems .

- Thermal Stability : sec-Butoxy derivatives decompose at lower temperatures (~250°C) compared to hexyloxy analogs (>300°C), as inferred from boiling point predictions .

- NMR Characterization: Methylene protons (–CH₂–) in alkoxy-anilines resonate at δ 3.50–4.30 ppm, providing a diagnostic marker for structural confirmation .

Actividad Biológica

3-(Hexyloxy)-N-(3-methylbenzyl)aniline is an organic compound classified as an aromatic amine, notable for its unique structural properties and potential applications in medicinal chemistry and materials science. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of this compound is CHNO, with a molecular weight of 297.43 g/mol. The compound features a hexyloxy group attached to an aniline structure, further substituted with a 3-methylbenzyl group. This configuration contributes to its distinct biological properties and reactivity.

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 297.43 g/mol |

| Functional Groups | Hexyloxy, Aniline |

| Classification | Aromatic Amine |

Biological Activity Overview

The biological activity of this compound has been investigated in various studies focusing on its pharmacological potential, including anti-cancer properties and interactions with biological targets.

Antitumor Activity

Recent research indicates that compounds similar to this compound exhibit significant antitumor activity. For instance, derivatives with alkoxy substitutions have shown enhanced efficacy in mouse models of cancer. A study demonstrated that certain phenazine derivatives increased the life span in Lewis lung carcinoma models significantly when dosed appropriately .

The interaction studies involving this compound focus on its mechanism of action at the molecular level. These studies typically examine:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in tumor progression.

- Cell Cycle Arrest : It has been shown to induce cell cycle arrest in cancer cell lines, leading to apoptosis.

- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress in cancer cells, contributing to their death.

Case Studies

- Study on Antitumor Effects : A study published in the Journal of Organic Chemistry reported that derivatives of aniline compounds with hexyloxy groups exhibited enhanced antitumor effects compared to their simpler counterparts. The study highlighted that the introduction of alkoxy groups improved solubility and bioavailability, crucial for therapeutic applications .

- Mechanistic Insights : Another investigation explored the binding affinity of this compound to specific protein targets involved in cancer pathways. The findings suggested that this compound could serve as a lead structure for developing new anticancer agents .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 4-Hexyloxyaniline | CHNO | Simpler structure; lacks methyl substitution |

| N-Hexyl-3-hexyloxyaniline | CHNO | Longer carbon chain; different biological activity |

| 4-Methyl-N-heptylaniline | CHN | Different alkyl chain; potential for varied reactivity |

This table illustrates how variations in structure can lead to differences in biological activity and potential therapeutic applications.

Q & A

Q. What are the established synthetic routes for 3-(Hexyloxy)-N-(3-methylbenzyl)aniline, and how can its purity be validated?

- Methodological Answer : The compound can be synthesized via a multi-step approach:

Introduction of the hexyloxy group : Use Ullmann coupling to attach hexyloxy to aniline. For example, 1-n-hexyloxy-4-iodobenzene reacts with aniline derivatives under catalytic conditions (e.g., CuCl/KOH in toluene at 100°C) to form intermediates like 4-(hexyloxy)aniline .

Reductive amination : React 3-(hexyloxy)aniline with 3-methylbenzaldehyde using a Pd/NiO catalyst under H₂ (25°C, 10 hr) to introduce the 3-methylbenzyl group. This method yields >90% purity with filtration and solvent evaporation .

- Validation : Confirm structure via ¹H NMR (CDCl₃, 400 MHz). Key peaks include aromatic protons (δ 6.5–7.2 ppm), methyl groups (δ 2.3–2.5 ppm), and hexyloxy protons (δ 3.8–4.0 ppm) .

Q. Table 1: Representative Reaction Conditions

| Step | Reagents/Catalyst | Conditions | Yield |

|---|---|---|---|

| Hexyloxy introduction | 1-n-hexyloxy-4-iodobenzene, CuCl, KOH | 100°C, N₂, 24 hr | ~70% |

| Reductive amination | Pd/NiO, H₂, 3-methylbenzaldehyde | 25°C, 10 hr | 93–98% |

Q. How does the hexyloxy substituent influence the compound’s solubility and stability in common solvents?

- Methodological Answer : The hexyloxy group enhances lipophilicity, improving solubility in non-polar solvents (e.g., toluene, hexane) compared to unsubstituted anilines. Stability tests in polar solvents (e.g., THF, DMF) show no degradation under inert conditions (N₂, 25°C). For quantitative analysis:

- Conduct UV-Vis spectroscopy in varying solvent systems (λmax ~280 nm for aromatic amines) .

- Monitor decomposition via TLC (silica gel, hexane/EtOAc 9:1) over 48 hr .

Advanced Research Questions

Q. How can catalytic systems for synthesizing this compound be optimized to reduce reaction time while maintaining yield?

- Methodological Answer : Compare Pd/NiO (from reductive amination ) with alternative catalysts:

- Palladium-based catalysts : Pd/C or Pd(OAc)₂ in H₂ atmospheres may reduce time but require higher temperatures (50–80°C).

- Copper catalysts : For Ullmann coupling, CuI/1,10-phenanthroline in DMSO at 120°C accelerates aryl ether formation .

Experimental Design : - Use a Design of Experiments (DoE) approach to vary catalyst loading (0.5–5 mol%), temperature (25–120°C), and solvent polarity.

- Monitor progress via GC-MS or in-situ FTIR to identify rate-limiting steps.

Q. Table 2: Catalyst Performance Comparison

| Catalyst | Reaction Time | Yield | Byproducts |

|---|---|---|---|

| Pd/NiO | 10 hr | 96% | <2% |

| CuI/Phenanthroline | 6 hr | 85% | ~5% |

Q. What strategies resolve contradictions in spectral data (e.g., NMR shifts) when synthesizing derivatives of this compound?

- Methodological Answer : Discrepancies often arise from rotational isomers or residual solvents. To address this:

Variable Temperature NMR : Perform ¹H NMR at –20°C to 60°C to observe coalescence of split peaks caused by hindered rotation .

2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating ¹H-¹H and ¹H-¹³C couplings.

High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (C₂₀H₂₇NO) with <2 ppm error .

Q. How can this compound be functionalized for applications in optoelectronic devices?

- Methodological Answer : The compound’s aromatic amine core allows derivatization for hole-transport materials (HTMs) in dye-sensitized solar cells (DSSCs):

Bromination : Introduce Br at the para position using N-bromosuccinimide (NBS) in THF/EtOAc (yield >99%) .

Cross-coupling : Perform Suzuki-Miyaura reactions with boronic acids to attach electron-deficient moieties (e.g., trifluoromethyl groups) for enhanced charge transport .

Table 3: Functionalization Pathways

| Reaction | Reagents | Application |

|---|---|---|

| Bromination | NBS, THF/EtOAc | Precursor for HTMs |

| Stille Coupling | Pd(PPh₃)₄, SnR₃ | Conjugated polymers |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.